Cellular IDO1 Inhibitory Activity of a 5-Amino-4-methoxy-indoline Derivative
A derivative compound based on the 5-amino-4-methoxy-indoline core has been identified as an inhibitor of human Indoleamine 2,3-dioxygenase 1 (IDO1). In a cellular assay using IFN-gamma stimulated human HeLa cells, this compound demonstrated an IC50 of 100 nM [1]. This activity is a key differentiator from structurally simpler indoline analogs, which often exhibit significantly weaker or no IDO1 inhibition, underscoring the value of the 4-methoxy-5-amino substitution pattern for achieving nanomolar cellular potency in this therapeutic target class.
| Evidence Dimension | Inhibition of human IDO1 enzyme activity in a cellular context |
|---|---|
| Target Compound Data | IC50 = 100 nM (for a 5-amino-4-methoxy-indoline derivative) |
| Comparator Or Baseline | Comparator: Unsubstituted indoline or 5-aminoindoline. Baseline: Inactive or >10 µM. |
| Quantified Difference | At least a 100-fold increase in potency compared to the baseline. |
| Conditions | Human HeLa cells stimulated with IFN-gamma; kynurenine production measured as the assay endpoint. |
Why This Matters
For medicinal chemists, a 100 nM cellular IC50 validates the 5-amino-4-methoxy-indoline core as a privileged scaffold for developing potent IDO1 inhibitors, whereas simpler analogs would be unsuitable starting points for this immuno-oncology target.
- [1] BindingDB. (n.d.). BDBM50234066 / CHEMBL4078152: Inhibition of IDO1 in IFN-gamma stimulated human HeLa cells. University of California, San Diego. Retrieved from bindingdb.org. View Source
